molecular formula C27H37ClN2 B044989 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride CAS No. 250285-32-6

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride

Cat. No. B044989
M. Wt: 425 g/mol
InChI Key: AVJBQMXODCVJCJ-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride and related compounds often involves the alkylation of imidazole derivatives with diisopropylphenyl groups. These syntheses highlight the versatility and efficiency of producing imidazolium salts under relatively mild conditions. For instance, the preparation of similar imidazolium chlorides, such as 1,3-bis(carboxymethyl)imidazolium chloride, showcases the straightforward synthesis from readily available starting materials, offering a pathway to generate these compounds on a multigram scale (Albert-Soriano, Hernández-Martínez, & Pastor, 2018).

Molecular Structure Analysis

The molecular structure of imidazolium salts, including 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride, is characterized by a planar imidazolium ring, which is crucial for its reactivity and interaction with catalysts. This planarity and the bulky diisopropylphenyl groups contribute to the stability of the resulting carbenes upon deprotonation. A related structure, 1,3-bis(2,6-diisopropylphenyl)imidazolium perchlorate, demonstrates the typical configuration of these salts, with perpendicular phenyl rings to the imidazolium core, highlighting the geometric considerations relevant to their reactivity and applications (Minaker, Wang, & Aquino, 2018).

Chemical Reactions and Properties

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride is a versatile compound in chemical reactions, particularly as a precursor for N-heterocyclic carbenes in catalysis. These carbenes serve as ligands in various metal-catalyzed reactions, including amination of aryl chlorides and Mizoroki-Heck cross-coupling reactions, showcasing the compound's pivotal role in facilitating bond-forming processes through efficient catalysis (Shen, Zhang, & Li, 2010).

Physical Properties Analysis

The physical properties of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride and related imidazolium salts include their solid-state structure, melting points, and solubility. These properties are influenced by the ionic nature of the compounds and the bulky substituents attached to the imidazolium ring. For example, the electrochemical reduction of similar imidazolium cations reveals insights into their behavior in solution and potential applications in electrochemistry and material science (Gorodetsky, Ramnial, Branda, & Clyburne, 2004).

Chemical Properties Analysis

The chemical properties of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride include its reactivity as a precursor for carbenes, its role in catalysis, and its interaction with various substrates. These properties underscore the compound's significance in synthetic chemistry, offering pathways to novel materials and catalytic processes. The efficient catalysis of cross-coupling reactions by derivatives of this compound further exemplifies its utility in organic synthesis and industrial applications (Yan, Wang, Gao, Sun, & Shen, 2012).

Scientific Research Applications

  • It is effective in synthesizing benzophenone imines, N-aryl-substituted indoles, and the N-arylation of diverse indoles, as demonstrated in a study by Grasa, Viciu, Huang, and Nolan (2001) in "The Journal of Organic Chemistry" (Grasa, Viciu, Huang, & Nolan, 2001).

  • It finds applications in DNA cleavage and fragmentation, as shown in the research by Huerta-Aguilar et al. (2013) published in "Applied Organometallic Chemistry" (Huerta-Aguilar et al., 2013).

  • Albert-Soriano, Hernández-Martínez, and Pastor (2018) identified its use as a metal-free catalyst in the synthesis of N-allylanilines by allylic substitution of alcohols with anilines, as detailed in "ACS Sustainable Chemistry & Engineering" (Albert-Soriano, Hernández-Martínez, & Pastor, 2018).

  • A study by Hobbs et al. (2010) in the "New Journal of Chemistry" discusses its potential as a precursor for N-heterocyclic carbenes with increased electron acceptor character (Hobbs et al., 2010).

  • Krinsky, Martínez, Godard, Castillón, and Claver (2014) reported its application as a catalyst in challenging Buchwald-Hartwig aminations of aryl chlorides, as featured in "Advanced Synthesis & Catalysis" (Krinsky et al., 2014).

  • Its effectiveness in cross-coupling aryl bromides and electron-deficient aryl chlorides with aryl and vinyl stannanes was highlighted by Grasa and Nolan (2001) in "Organic Letters" (Grasa & Nolan, 2001).

  • In the field of antimicrobial research, Butorac, Al-Deyab, and Cowley (2011) found it effective against pathogens like S. aureus, B. subtilis, E. coli, and P. aeruginosa, as published in "Molecules" (Butorac, Al-Deyab, & Cowley, 2011).

Safety And Hazards

This compound may cause respiratory irritation and skin irritation . It is known to be fatal if swallowed . Therefore, it requires careful handling due to its potential safety hazards.

Future Directions

Given its unique properties and wide range of applications, 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride is likely to continue to be a subject of research in the field of organic synthesis. Its use as a catalyst in various reactions, including the Suzuki-Miyaura coupling, suggests potential for further exploration in the development of new synthetic methods .

properties

IUPAC Name

1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N2.ClH/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;/h9-21H,1-8H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJBQMXODCVJCJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2)C3=C(C=CC=C3C(C)C)C(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370572
Record name 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride

CAS RN

250285-32-6
Record name 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TL Ho, M Fieser, L Fieser - Fieser and Fieser's Reagents for …, 2006 - Wiley Online Library
Number of citations: 0 onlinelibrary.wiley.com

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